(3-Bromonaphthalen-2-yl)boronic acid
Overview
Description
(3-Bromonaphthalen-2-yl)boronic acid is an organoboron compound with the molecular formula C10H8BBrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a boronic acid group is attached at the second position. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromonaphthalen-2-yl)boronic acid can be synthesized through various methods. One common approach involves the bromination of naphthalene followed by borylation. The bromination step typically uses bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 3-bromonaphthalene is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Bromonaphthalen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . It can also participate in other coupling reactions like the Chan-Lam coupling, where it reacts with amines or alcohols to form C-N or C-O bonds .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and an amine or alcohol.
Major Products: The major products formed from these reactions are biaryl compounds, styrene derivatives, and various C-N or C-O coupled products .
Scientific Research Applications
(3-Bromonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Bromonaphthalen-2-yl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: Another boronic acid used in similar cross-coupling reactions but with a simpler structure.
(4-Bromophenyl)boronic acid: Similar to (3-Bromonaphthalen-2-yl)boronic acid but with the bromine and boronic acid groups on a phenyl ring instead of a naphthalene ring.
(2-Naphthyl)boronic acid: A naphthalene derivative with the boronic acid group at the second position but without the bromine substitution.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of complex molecular architectures. Its bromine and boronic acid groups provide versatile reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(3-bromonaphthalen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,13-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZCZWDLMIBKID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1Br)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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